SB 216641 hydrochloride
Overview
Description
SB 216641 hydrochloride: is a selective antagonist for the serotonin receptor 5-HT1B. It exhibits high affinity and selectivity for the human 5-HT1B receptor over the human 5-HT1D receptor. This compound is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes .
Scientific Research Applications
SB 216641 hydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT1B receptor. Some of its applications include:
Chemistry: Used to study the binding affinity and selectivity of serotonin receptor antagonists.
Biology: Helps in understanding the role of 5-HT1B receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and migraine.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Mechanism of Action
SB 216641 hydrochloride exerts its effects by selectively binding to the 5-HT1B receptor, thereby blocking the action of serotonin at this receptor site. This antagonism leads to the modulation of various physiological processes regulated by serotonin, including mood, appetite, and pain perception. The molecular targets involved include the 5-HT1B receptor and associated signaling pathways .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
SB 216641 hydrochloride interacts with the 5-HT1B receptor, a type of serotonin receptor . It acts as an antagonist, meaning it blocks the action of serotonin on this receptor . This interaction is selective, with this compound showing little or no affinity for a range of other receptor types .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the 5-HT1B receptor . By blocking the action of serotonin on this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 5-HT1B receptor and blocking the action of serotonin . This can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in serotonin signaling pathways due to its interaction with the 5-HT1B receptor
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the 5-HT1B receptor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 216641 hydrochloride involves multiple steps, including the formation of the biphenyl core, introduction of the oxadiazole ring, and the final coupling with the dimethylaminoethoxy-methoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: SB 216641 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylaminoethoxy and methoxyphenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a suitable solvent and catalyst.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds:
BRL-15572: Another selective antagonist for the 5-HT1D receptor, which has a different selectivity profile compared to SB 216641 hydrochloride.
Ketanserin: A serotonin receptor antagonist with broader selectivity, affecting multiple serotonin receptor subtypes
Uniqueness: this compound is unique due to its high selectivity for the 5-HT1B receptor over the 5-HT1D receptor, making it a valuable tool for studying the specific roles of these receptors in various physiological and pathological conditions .
properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBMDMNORXKGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042625 | |
Record name | SB 216641 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193611-67-5 | |
Record name | SB 216641A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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